molecular formula C20H12N2O4 B5663041 4-(4-benzoylphenoxy)-3-nitrobenzonitrile

4-(4-benzoylphenoxy)-3-nitrobenzonitrile

Cat. No.: B5663041
M. Wt: 344.3 g/mol
InChI Key: DFJFUNTWNTYPDF-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenoxy)-3-nitrobenzonitrile is a benzonitrile derivative featuring a benzoyl-substituted phenoxy group at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (phenoxy-benzoyl) groups, creating unique electronic and steric properties.

Properties

IUPAC Name

4-(4-benzoylphenoxy)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c21-13-14-6-11-19(18(12-14)22(24)25)26-17-9-7-16(8-10-17)20(23)15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJFUNTWNTYPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylphenoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-benzoylphenoxy)-3-aminobenzonitrile, while substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-benzoylphenoxy)-3-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-benzoylphenoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these proteins, disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 4-Nitrobenzonitrile (C₇H₄N₂O₂): A simpler analog lacking the benzoylphenoxy substituent. However, the nitro group’s strong electron-withdrawing effect dominates, making it less soluble in polar solvents compared to derivatives with hydrophilic substituents .
  • 3-Chloro-4-(4-formylphenoxy)benzonitrile (C₁₄H₈ClNO₂): Replaces the benzoyl group with a formyl group and substitutes nitro with chlorine. The formyl group introduces additional polarity, enhancing solubility in polar aprotic solvents. The chloro group, being a weaker electron-withdrawing group than nitro, reduces the compound’s electrophilicity .
  • 4-(Ethylamino)-3-nitrobenzonitrile (C₉H₉N₃O₂): Substitutes the benzoylphenoxy group with an ethylamino group.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
4-(4-Benzoylphenoxy)-3-nitrobenzonitrile C₂₀H₁₂N₂O₄ Benzoylphenoxy, nitro, nitrile ~344.3 (estimated) High steric hindrance, mixed electronic effects
4-Nitrobenzonitrile C₇H₄N₂O₂ Nitro, nitrile 148.12 High electrophilicity, low solubility
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ Formylphenoxy, chloro, nitrile 257.67 Moderate polarity, aldehyde reactivity
4-(Ethylamino)-3-nitrobenzonitrile C₉H₉N₃O₂ Ethylamino, nitro, nitrile 191.19 Increased electron density, bioactivity

Table 2: Application Insights

Compound Type Example Efficiency/Activity Key Mechanism
Nitrobenzonitrile inhibitors PANB (4-(isopentylamino)-3-nitro) >90% corrosion inhibition Adsorption via nitro-electron withdrawal
Benzoylphenoxy derivatives AdipoRon Adiponectin receptor agonist Hydrophobic interaction with receptors

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